Product packaging for M,m'-ddt(Cat. No.:CAS No. 198014-76-5)

M,m'-ddt

Cat. No.: B12815427
CAS No.: 198014-76-5
M. Wt: 354.5 g/mol
InChI Key: UXSCCPYEYMVUCQ-UHFFFAOYSA-N
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Description

Historical Trajectory of Dichlorodiphenyltrichloroethane (DDT) Research and Application

DDT was first synthesized in 1874 by Austrian chemist Othmar Zeidler. wikipedia.orgeuropa.euepa.gov However, its potent insecticidal properties were not discovered until 1939 by Swiss chemist Paul Hermann Müller. wikipedia.orgeuropa.euepa.gov This discovery proved to be highly significant, particularly during World War II, when DDT was extensively used to control insect-borne diseases like malaria and typhus among military personnel and civilian populations. wikipedia.orgeuropa.euepa.govebsco.com Müller was awarded the Nobel Prize in Physiology or Medicine in 1948 for his groundbreaking work on DDT's effectiveness as a contact poison against various arthropods. wikipedia.orgeuropa.euebsco.com

Following its wartime success, DDT saw extensive application as an agricultural insecticide from 1945 onwards. wikipedia.orgebsco.comorst.edu Its rapid success and broad use led to the development of resistance in many insect pest species. epa.gov Concerns regarding DDT's declining benefits and its environmental and toxicological effects began to emerge in the late 1950s and 1960s, prompting regulatory actions. epa.gov The publication of Rachel Carson's "Silent Spring" in 1962 further heightened public awareness and concern about the potential dangers of improper pesticide use. europa.euepa.gov In 1972, the U.S. Environmental Protection Agency (EPA) issued a cancellation order for DDT based on its adverse environmental effects and potential human health risks. epa.gov

Despite bans and restrictions in many developed countries starting in the 1970s and 1980s, DDT continued to be used in other parts of the world, primarily for public health purposes, such as controlling mosquitoes that transmit malaria. wikipedia.orgebsco.comorst.edunih.gov The Stockholm Convention on Persistent Organic Pollutants (POPs), which entered into force in 2004, formalized a worldwide ban on the agricultural use of DDT but included a limited exemption for its use in disease vector control under World Health Organization (WHO) guidelines. wikipedia.orgeuropa.euebsco.comepa.govnih.govepa.gov

Isomeric Composition of Technical-Grade Dichlorodiphenyltrichloroethane (DDT), including p,p'-DDT and o,p'-DDT

Technical-grade DDT, the form typically used as an insecticide, is not a single pure compound but rather a mixture of several related chemical compounds. wikipedia.orgcdc.govcdc.govnih.govwho.int The primary component of technical-grade DDT is the para,para' (p,p'-DDT) isomer, which constitutes approximately 65-80% of the mixture and is largely responsible for its insecticidal properties. cdc.govcdc.govnih.govwho.intbiodiversitylibrary.org

Another significant component found in technical-grade DDT is the ortho,para' (o,p'-DDT) isomer, typically present in amounts ranging from 15% to 21%. cdc.govcdc.govnih.govwho.intherts.ac.uk While p,p'-DDT is considered the main active ingredient, o,p'-DDT also possesses some insecticidal value. nih.govinchem.org

In addition to these major isomers, technical-grade DDT may also contain smaller quantities of other related compounds, including the degradation products p,p'-DDD (also known as TDE) and p,p'-DDE, as well as o,p'-DDD and o,p'-DDE. wikipedia.orgcdc.govcdc.govnih.govinchem.org The term "ΣDDT" is sometimes used to represent the sum of all isomers and metabolites of DDT. cdc.govnih.gov

The typical composition of technical-grade DDT can be summarized as follows:

ComponentApproximate Percentage in Technical-Grade DDT
p,p'-DDT65-80%
o,p'-DDT15-21%
p,p'-DDDUp to 4%
o,p'-DDESmaller amounts
Other compoundsUp to 1.5% (e.g., 1-(p-chlorophenyl)-2,2,2-trichloroethanol) cdc.govcdc.gov

Structural Inference and Positioning of Less Common Isomers such as M,m'-DDT within the Dichlorodiphenyltrichloroethane (DDT) Family

The basic structure of DDT consists of a trichloroethane group attached to two phenyl rings. The different isomers arise from the possible positions of chlorine substitution on these phenyl rings. The chlorine atoms can be attached at the ortho (o-), meta (m-), or para (p-) positions relative to the point of attachment of the trichloroethane group.

The most common isomers, p,p'-DDT and o,p'-DDT, have chlorine atoms at the para positions on both rings (p,p'-) or at the ortho position on one ring and the para position on the other (o,p'-), respectively.

Less common isomers exist where chlorine atoms are located at the meta positions, or at ortho positions on both rings (o,o'-DDT), or a combination of positions including meta. This compound, or meta,meta'-DDT, is one such less common isomer. In this compound, the chlorine atoms are substituted at the meta positions on both phenyl rings.

Structurally, all DDT isomers share the core 1,1,1-trichloro-2,2-diphenylethane framework (C₁₄H₉Cl₅). The specific isomer is determined by the positional isomerism of the chlorine atoms on the two phenyl rings. For this compound, this means chlorine atoms are located at the 3 and 3' positions of the two phenyl rings.

While p,p'-DDT and o,p'-DDT are well-characterized components of technical-grade DDT and their properties and environmental behavior have been extensively studied, information specifically on this compound is less readily available in broad environmental and toxicological profiles, highlighting its less common nature. Its presence in technical mixtures is typically in very minor quantities compared to the primary isomers.

Global Environmental Significance of Dichlorodiphenyltrichloroethane (DDT) as a Persistent Organic Pollutant (POP)

DDT is recognized globally as a persistent organic pollutant (POP). orst.eduepa.govcdc.govherts.ac.ukwikidata.org This classification stems from its key characteristics: it is highly persistent in the environment, resistant to degradation by light, oxidation, and microbial processes, and can remain in soil and sediments for decades. wikipedia.orgnih.govinchem.orgcdc.gov Its half-life in soil can range from months to many years depending on environmental conditions. wikipedia.orgherts.ac.uk

DDT and its metabolites, particularly DDE and DDD, are lipophilic, meaning they accumulate in fatty tissues of organisms. wikipedia.orgebsco.comcdc.gov This property leads to bioaccumulation within individual organisms and biomagnification up the food chain, resulting in higher concentrations in predatory animals. wikipedia.orgebsco.comcdc.gov This biomagnification has been linked to adverse effects in wildlife, such as eggshell thinning in birds of prey, which played a significant role in the restrictions and bans on DDT use. wikipedia.orgebsco.com

Although agricultural use has been largely banned globally under the Stockholm Convention, the continued use of DDT for vector control in some regions, particularly for malaria prevention, means it is still being released into the environment. wikipedia.orgeuropa.euebsco.comepa.govnih.govepa.gov This ongoing use, combined with the historical contamination, contributes to the continued presence of DDT and its metabolites in various environmental compartments worldwide, including soil, water, and air, as well as in the tissues of humans and wildlife. wikipedia.orgorst.edunih.govepa.govnih.govcdc.govnih.govinchem.org The persistence and potential for long-range transport of DDT make it a global environmental concern. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl5 B12815427 M,m'-ddt CAS No. 198014-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

198014-76-5

Molecular Formula

C14H9Cl5

Molecular Weight

354.5 g/mol

IUPAC Name

1-chloro-3-[2,2,2-trichloro-1-(3-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Cl5/c15-11-5-1-3-9(7-11)13(14(17,18)19)10-4-2-6-12(16)8-10/h1-8,13H

InChI Key

UXSCCPYEYMVUCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Pathways and Isomeric Speciation

Historical Development of Dichlorodiphenyltrichloroethane (DDT) Synthesis

The synthesis of DDT was first reported in 1874 by Austrian chemist Othmar Zeidler, working under the supervision of Adolf von Baeyer. wikipedia.orgacs.orgpops.intbritannica.comepa.govhealthandenvironment.org Zeidler synthesized the compound by reacting chloral (B1216628) (trichloroacetaldehyde) with chlorobenzene (B131634) in the presence of sulfuric acid. acs.orgbritannica.com Despite this early synthesis, the insecticidal properties of DDT remained undiscovered for many decades. acs.orgpops.intbritannica.comepa.gov

The significant discovery of DDT's effectiveness as a contact poison against several arthropods was made by Swiss chemist Paul Hermann Müller in 1939 while working at J. R. Geigy (now part of Novartis International). wikipedia.orgacs.orgpops.intbritannica.comhealthandenvironment.orgebsco.com Müller's research focused on how insects absorb chemicals, leading him to synthesize molecules that he hypothesized would be effective insecticides. acs.org DDT was the 350th compound he tested, and its potent insecticidal action against flies was a major breakthrough. acs.org For this pivotal discovery, Müller was awarded the Nobel Prize in Physiology or Medicine in 1948. wikipedia.orgacs.orgebsco.com

Following the discovery of its insecticidal properties, DDT was rapidly adopted, particularly during World War II, to control insect-borne diseases such as malaria and typhus among both civilian populations and troops. wikipedia.orgpops.intbritannica.comepa.govhealthandenvironment.orgebsco.com Its success in suppressing a typhus epidemic in Italy in 1943 further highlighted its importance. ebsco.com After 1945, agricultural and commercial use of DDT became widespread due to its effectiveness, relatively low cost, persistence, and versatility. epa.govebsco.com Commercial formulations of DDT were first introduced by J. R. Geigy A.G. in 1942. ebsco.com

Industrial Synthesis Routes of Dichlorodiphenyltrichloroethane (DDT) and By-Product Formation

The industrial production of DDT primarily involves the condensation reaction between chloral (or a chloral-yielding compound like chloral hydrate) and two equivalents of chlorobenzene in the presence of an acidic catalyst, typically concentrated sulfuric acid. wikipedia.orgcdc.govniir.orgvedantu.com This reaction is a type of Friedel-Crafts reaction. wikipedia.org

The general reaction can be represented as:

CCl₃CHO (Chloral) + 2 C₆H₅Cl (Chlorobenzene) → (ClC₆H₄)₂CHCCl₃ (DDT) + H₂O

Concentrated sulfuric acid, often 95% to 108% H₂SO₄ (including oleum), is used as the catalyst. google.com The reaction is exothermic and is typically carried out at temperatures between 10°C and 30°C. google.comarsdcollege.ac.in

The industrial synthesis process yields technical-grade DDT, which is not a single pure compound but rather a mixture of several closely related compounds. wikipedia.orgcdc.govinchem.org The nature of the chemical reaction leads to the formation of different isomers based on the position of chlorine substitution on the phenyl rings. wikipedia.org The primary component of technical DDT is the desired p,p'-DDT isomer. wikipedia.orgcdc.govinchem.org However, the o,p'-DDT isomer is also formed in significant amounts as a by-product. wikipedia.orgcdc.govinchem.org Other related compounds, such as dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD), are also present as impurities in commercial DDT preparations. wikipedia.orgcdc.govinchem.org These compounds are also the major metabolites and environmental breakdown products of DDT. wikipedia.orgcdc.gov

The presence of these by-products is inherent to the synthesis process. For instance, the condensation of chloral hydrate (B1144303) with chlorobenzene in concentrated sulfuric acid yields technical DDT containing these various components. cdc.gov

Quantitative Analysis of Isomeric Ratios in Commercial Dichlorodiphenyltrichloroethane (DDT) Preparations

Commercial or technical-grade DDT is a mixture containing predominantly p,p'-DDT along with other isomers and related compounds. wikipedia.orgcdc.govinchem.org The quantitative analysis of these isomeric ratios is crucial for characterizing the composition of commercial preparations and understanding their environmental fate.

Historically, the Schechter-Haller colorimetric method, introduced in 1945 and modified later, was used for the quantitative analysis of DDT and DDE. inchem.org However, gas-liquid chromatography (GLC) emerged as a more reliable and versatile method for the simultaneous analysis of DDT, DDE, and other organochlorine insecticides starting around 1962. inchem.org Gas chromatography with electron capture detection (GC-ECD) was widely used from the 1970s to the 1990s and remains a common technique for quantifying organochlorine pesticides. nih.gov More recently, GC-MS methods, including single quadrupole MS in electron ionization mode with selective ion monitoring and GC coupled with high-resolution MS, have been employed to identify and quantify DDT, DDE, and related isomers and metabolites, offering increased confidence and improved detection limits. nih.gov

Technical-grade DDT, as typically used as an insecticide, is composed of up to 14 chemical compounds. cdc.gov The active ingredient, p,p'-DDT, constitutes about 65–80% of this mixture. cdc.gov The nearly inactive o,p'-DDT isomer is present in amounts ranging from 15–21%. cdc.gov Other components can include up to 4% of p,p'-DDD and up to 1.5% of 1-(p-chlorophenyl)-2,2,2-trichloroethanol. cdc.gov

A typical composition of technical DDT reported in one source is 77.1% p,p'-DDT, 14.9% o,p'-DDT, 0.3% p,p'-TDE, 0.1% o,p'-TDE, 4.0% p,p'-DDE, 0.1% o,p'-DDE, and 3.5% unidentified compounds. inchem.org

The ratio of o,p'-DDT to p,p'-DDT is a key indicator that can be used to distinguish the source of DDT contamination, particularly differentiating between technical DDT and dicofol, an acaricide synthesized from technical DDT which contains high levels of DDT as an impurity. researchgate.net The o,p'-DDT/p,p'-DDT ratio is typically between 0.2 and 0.3 in technical DDT, while it is around 7.0 in dicofol. researchgate.net

The isomeric composition can be influenced by environmental processes. researchgate.net For example, the ratio of o,p'-DDT to p,p'-DDT can change due to differential volatility and degradation in soil. researchgate.netacs.org Studies have shown that the o,p'-DDT isomer may disappear more rapidly from soil than p,p'-DDT due to its higher rate of volatilization. acs.org

Here is a table summarizing typical isomeric ratios in technical DDT:

ComponentTypical Percentage in Technical DDT
p,p'-DDT65-80% cdc.gov, ~77% wikipedia.org
o,p'-DDT15-21% cdc.gov, ~15% wikipedia.org
p,p'-DDDUp to 4% cdc.gov
p,p'-DDEImpurity wikipedia.org, ~4% inchem.org
Other isomersPresent wikipedia.org

Chemical Characterization and Stereochemistry of Dichlorodiphenyltrichloroethane (DDT) Isomers and Metabolites

DDT and its related compounds, including its isomers and metabolites, are organochlorine chemicals. wikipedia.orgwikipedia.orgherts.ac.uk The chemical name for p,p'-DDT is 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane. herts.ac.ukinchem.org Its empirical formula is C₁₄H₉Cl₅ and its molecular mass is approximately 354.5 g/mol . herts.ac.ukinchem.orgnih.gov The structure of p,p'-DDT features a trichloroethane group bonded to two phenyl rings, each substituted with a chlorine atom in the para position. herts.ac.uk

The structure of DDT allows for different isomeric forms based on the position of the chlorine atoms on the phenyl rings. wikipedia.orgnih.govinchem.org The most common isomers are p,p'-DDT and o,p'-DDT. wikipedia.orgcdc.govnih.gov In o,p'-DDT, one chlorine atom is in the ortho position and the other is in the para position on the respective phenyl rings. nih.govnih.gov The chemical name for o,p'-DDT is 1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene. herts.ac.uk It shares the same molecular formula (C₁₄H₉Cl₅) and molecular weight (354.5 g/mol ) as p,p'-DDT, being an isomer. nih.govherts.ac.uk

Besides the isomers of the parent compound, DDT undergoes metabolism and degradation in the environment and in organisms, forming metabolites such as DDE and DDD. wikipedia.orgcdc.govinchem.org

Dichlorodiphenyldichloroethylene (DDE) is formed by the dehydrochlorination of DDT, involving the loss of a hydrogen chloride molecule. wikipedia.org This results in a double bond between the central carbon atoms. wikipedia.org The preferred IUPAC name for p,p'-DDE is 1,1'-(2,2-dichloroethene-1,1-diyl)bis(4-chlorobenzene). wikipedia.org Its chemical formula is C₁₄H₈Cl₄ and its molecular weight is approximately 318.02 g/mol . wikipedia.orgfishersci.benih.gov DDE is a common breakdown product of DDT and is known for its persistence. wikipedia.org

Dichlorodiphenyldichloroethane (DDD) is another significant metabolite of DDT, formed through reductive dechlorination. cdc.govwikipedia.org The molecular formula for p,p'-DDD is C₁₄H₁₀Cl₄ and its molecular weight is approximately 320.1 g/mol . wikipedia.orgnih.gov DDD is chemically related to DDT and shares similar properties but is generally considered less toxic to animals than DDT. wikipedia.org

Both DDE and DDD can also exist in isomeric forms, such as o,p'-DDE and o,p'-DDD, depending on the chlorine substitution on the phenyl rings. cdc.gov

The stereochemistry of DDT isomers is related to the chiral center at the aliphatic carbon atom bonded to the two phenyl rings and the trichloromethyl group. Both p,p'-DDT and o,p'-DDT have a chiral center, meaning they can exist as enantiomers (stereoisomers that are non-superimposable mirror images). While the search results mention o,p'-DDT being referred to as an (R)-isomer in some contexts nih.gov, detailed discussion on the stereochemical properties and the biological implications of individual enantiomers for the different DDT isomers and metabolites is not extensively covered in the provided snippets. However, the existence of these isomers contributes to the complexity of technical DDT mixtures and their behavior in the environment and biological systems.

Metabolism of DDT primarily occurs via cytochrome P-450 enzymes, leading to the formation of DDD through reductive dechlorination and DDE through dehydrochlorination. nih.gov The dominant degradation pathway can vary; under anaerobic conditions, DDD is the main metabolite, while under aerobic conditions, DDE is more prevalent. researchgate.netscielo.org.za

Environmental Fate and Transport Dynamics

Sorption and Desorption Behavior of Dichlorodiphenyltrichloroethane (DDT) in Soil and Sediment Matrices

DDT, DDE, and DDD are strongly adsorbed to soil and sediment particles due to their hydrophobic properties. wikipedia.orgcdc.govmdpi.compjoes.com This strong binding means they tend to remain in the surface layers of soil, with little leaching into lower soil layers and groundwater. cdc.gov Soil organic matter content is a key factor influencing the adsorption of DDT, with higher organic matter content generally leading to stronger adsorption. pjoes.comnih.gov Clay and silt content in soil also contributes to stronger adsorption capacity. pjoes.com

Studies have shown that the adsorption abilities of DDT vary significantly depending on the soil and sediment type, with organic soil and stream sediment exhibiting higher adsorption compared to sandy loam. pjoes.com The adsorption process of DDT in soils can be well-described by the Freundlich model, although its effectiveness may decrease at higher DDT concentrations. pjoes.comresearchgate.net

Desorption of DDT from sediment particles is generally slow and limited, indicating its strong resistance to release once adsorbed. ascelibrary.org Experiments have shown that inducing desorption through techniques like gas purging results in relatively low removal percentages for DDT compared to its metabolites like DDD and DDE. ascelibrary.org For instance, in one study, the total percentage removal after 46 days averaged 22% for DDT, 58% for DDD, and 75% for DDE from contaminated sediment. ascelibrary.org The time required for 25% removal was approximately 50 days for DDT and 4 days for DDD, highlighting the greater persistence of DDT in its sorbed state. ascelibrary.org

Volatilization and Atmospheric Transport of Dichlorodiphenyltrichloroethane (DDT)

Volatilization is a significant process by which DDT and its metabolites enter the atmosphere from soil and water surfaces. cdc.govmdpi.com This is particularly true for moist soils compared to dry soils. cdc.gov Significant concentrations of DDT and its breakdown products have been detected in the atmosphere above areas where it was previously applied, indicating ongoing volatilization from residual soil concentrations. usda.gov Factors such as temperature, sunlight, and soil flooding can enhance the volatilization rate of DDT from soil. cdc.gov

Once in the atmosphere, DDT and its metabolites can be transported over long distances by air currents. cdc.govresearchgate.netnih.gov They exist in the atmosphere in both vapor and particulate phases. epa.gov While vapor-phase degradation can occur, chemicals attached to particles can persist longer and be transported further before being deposited back onto land and surface water through wet or dry deposition. epa.gov Studies have detected measurable levels of DDT residues in marine air, indicating atmospheric transport even to remote areas. tandfonline.com

Leaching and Runoff Potential of Dichlorodiphenyltrichloroethane (DDT) Residues in Hydrological Systems

Due to their strong binding to soil particles and low water solubility, DDT and its metabolites have a low potential for leaching into lower soil layers and groundwater under normal conditions. cdc.govmdpi.comtandfonline.comherts.ac.uk However, they can be transported in hydrological systems primarily through surface runoff, particularly when adsorbed to particulate matter. epa.govmdpi.comnih.govtandfonline.com Runoff can be a significant route of loss from soils, especially during events like winter runoff or irrigation. cdc.govtandfonline.com

While leaching is generally considered minor, the presence of dissolved organic carbon in soil solution can increase the apparent solubility of DDT and potentially facilitate some movement. cdc.gov Elevated levels of DDT residues, including p,p'-DDT and p,p'-DDE, have been detected in groundwater in various regions, suggesting that while leaching may be limited, it can still occur and contribute to groundwater contamination. nih.gov The presence of permeable sand layers can enhance leaching, whereas clay layers tend to prevent it by promoting sorption in surficial sediments. nih.gov

Global Distillation and Redistribution Phenomena of Dichlorodiphenyltrichloroethane (DDT) to Remote Regions

Global distillation, also known as the "Grasshopper effect," is a process by which semi-volatile persistent organic pollutants like DDT are transported from warmer regions to colder regions through repeated cycles of volatilization and deposition. wikipedia.orgcfs.gov.hkcdc.govwikipedia.org Chemicals evaporate in warmer climates, are transported by air currents to cooler areas, condense, and are deposited. wikipedia.org This process can repeat multiple times, leading to the net transport of these chemicals towards the poles and higher altitudes. cdc.govwikipedia.org

This phenomenon explains the presence of DDT and its metabolites in remote regions like the Arctic and Antarctic, where they accumulate in air, sediment, snow, and biota, despite never having been used in these areas. wikipedia.orgcfs.gov.hkcdc.govmaine.gov Global distillation contributes to the widespread redistribution of DDT residues in the environment, resulting in their presence in locations far from their original application sites. cfs.gov.hk

Sediment-Water Interfacial Exchange of Dichlorodiphenyltrichloroethane (DDT) and Related Compounds

Sediments act as significant sinks for DDT and its metabolites in aquatic environments due to their strong adsorption to particulate matter that settles on the benthos. wikipedia.orgcdc.govnih.gov However, sediments can also serve as long-term sources of contamination, releasing adsorbed chemicals back into the overlying water column through processes at the sediment-water interface. ascelibrary.orgresearchgate.net

Exchange across the sediment-water interface involves processes such as diffusion, resuspension of contaminated sediments, and sedimentation. noaa.goveuropa.eu Studies using models and passive samplers have investigated the dynamics of this exchange. noaa.govrsc.org While DDT strongly binds to sediment, some release to the water column can occur. ascelibrary.org The concentration of DDTs in the water column can decrease exponentially with increasing distance from the sediment-water interface, suggesting the sediment as a primary source in some contaminated areas. acs.org Factors such as bioturbation (mixing of sediments by organisms) can also influence the exchange of chemicals across the interface. europa.eu Degradation processes within the sediment can also affect the concentrations and forms of DDT compounds available for exchange. noaa.govrsc.org

Degradation and Biotransformation Pathways

Abiotic Degradation Mechanisms of Dichlorodiphenyltrichloroethane (DDT)

Abiotic processes, such as photolysis and hydrolysis, contribute to the transformation of DDT in environmental systems.

Photolytic Degradation Pathways and Reaction Products in Environmental Systems

Photolytic degradation of DDT can occur in the presence of sunlight, particularly in aqueous environments or on surfaces tandfonline.comhilarispublisher.comcdc.gov. This process involves the transformation of DDT through photochemical reactions. Studies have identified several photodegradation products, including DDD, DDE, and dichlorobenzophenone researchgate.net. For instance, irradiation of DDT in water with a high-pressure mercury lamp resulted in the identification of 17 photodegradation products, including DDD, DDE, and DDMU (1-chloro-2,2-bis(4-chlorophenyl)ethylene) researchgate.net. The degradation rate of DDT in the presence of acetone (B3395972) under irradiation showed that 80% of DDT was converted into products like DDD, DDE, DDMU, and dichlorobenzophenone within 10 minutes through reductive dechlorination, oxidation, isomerization, and chlorination researchgate.net. Photocatalytic degradation of DDT using simulated sunlight and semiconductor particulates like TiO2 has also been investigated, showing that TiO2 is an effective catalyst with a half-life of approximately 40 minutes under specific conditions oup.com. In this photocatalytic process, neither DDE nor DDD were observed, suggesting the reaction proceeds through hydroxyl radical attack on the aromatic rings, leading to ring opening and eventual mineralization to CO2 and HCl oup.com.

Hydrolytic Stability and Transformation of Dichlorodiphenyltrichloroethane (DDT) in Aqueous Environments

Hydrolysis is another abiotic process that can affect DDT in water. However, DDT is considered stable against aqueous hydrolysis herts.ac.uk. While some abiotic transformation can occur, particularly mediated by biomolecules or certain chemical reactions, hydrolysis is not considered a primary degradation pathway for DDT in aqueous environments compared to other processes like biodegradation or photolysis tandfonline.comherts.ac.uk. Studies on the abiotic transformation of DDT in aqueous solutions have shown that materials like FeS can facilitate transformation, with approximately 56% transformation observed within 150 hours in the presence of FeS researchgate.net.

Biotic Degradation of Dichlorodiphenyltrichloroethane (DDT) and its Metabolites

Microbial degradation is a significant process for the removal of DDT and its metabolites from the environment, occurring under both aerobic and anaerobic conditions dergipark.org.trtandfonline.comnih.gov.

Microbial Degradation Pathways (Aerobic and Anaerobic Conditions)

Microorganisms, including bacteria and fungi, possess the metabolic diversity to degrade or transform DDT dergipark.org.trhilarispublisher.com. While complete mineralization of DDT by a single microorganism is challenging, co-metabolism with other carbon sources can enhance degradation hilarispublisher.comnih.gov. The dominant microbial degradation pathways for DDT differ depending on the availability of oxygen dergipark.org.trtandfonline.comtaylorfrancis.com.

Reductive Dechlorination of Dichlorodiphenyltrichloroethane (DDT) to DDD

Under anaerobic or reducing conditions, reductive dechlorination is the major mechanism for the microbial conversion of DDT, including both p,p'-DDT and o,p'-DDT isomers, to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) tandfonline.comnih.govtaylorfrancis.comnih.govacademicjournals.orgresearchgate.netnih.gov. This reaction involves the replacement of a chlorine atom on the trichloromethyl group with a hydrogen atom tandfonline.comtaylorfrancis.com. Bacteria such as Proteus vulgaris, Escherichia coli, and Enterobacter aerogenes have been shown to perform this transformation taylorfrancis.comresearchgate.net. DDD is a major bacterial transformation product of DDT researchgate.net. Further reductive dechlorination of DDD can occur, leading to products like DDMU (1,1-di(p-chlorophenyl)-2-chloroethylene), DDMS (1,1'-(2-chloroethane-1,1-diyl)bis(4-chlorobenzene)), and DDNU (1-chloro-4-[1-(4-chlorophenyl)ethenyl]benzene) taylorfrancis.com.

Oxidative Transformation of Dichlorodiphenyltrichloroethane (DDT) to DDE and other Metabolites

Under aerobic conditions, the primary microbial transformation pathway for DDT is dehydrochlorination, which leads to the formation of DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) tandfonline.comwikipedia.orgtaylorfrancis.comnih.govnih.gov. This process involves the removal of HCl from the DDT molecule, creating a double bond in the aliphatic chain taylorfrancis.com. Certain fungal strains and chlorobiphenyl-degrading bacteria can degrade DDT under aerobic conditions dergipark.org.trtandfonline.com. While DDE is a common aerobic metabolite, some aerobic pathways can lead to different products. For example, some bacteria can initiate degradation through dioxygenation of the aromatic rings, followed by ring cleavage and the formation of metabolites like 4-chlorobenzoate (B1228818) nih.govresearchgate.netoup.com. Fungi tend to produce more DDE compared to bacteria, where DDD is a major product researchgate.net.

Data Table: Key Transformation Products of DDT

Compound NameAbbreviationFormation Pathway(s)Conditions (Abiotic/Biotic, Aerobic/Anaerobic)
DDDDDDReductive dechlorination, Chemical reactions, PhotolysisBiotic (Anaerobic), Abiotic
DDEDDEDehydrochlorination, Photochemical reactionsBiotic (Aerobic), Abiotic
DichlorobenzophenoneDCBPPhotodegradationAbiotic
DDMUDDMUReductive dechlorination, PhotodegradationBiotic (Anaerobic), Abiotic
DDMSDDMSReductive dechlorinationBiotic (Anaerobic)
DDNUDDNUReductive dechlorinationBiotic (Anaerobic)
4-chlorobenzoatePCBAOxidative transformation, Ring cleavageBiotic (Aerobic, Anaerobic)
Mineralization of Dichlorodiphenyltrichloroethane (DDT) and its Metabolites

Mineralization is the complete breakdown of an organic compound into inorganic substances, such as carbon dioxide and water. While the complete mineralization of DDT is generally slow, some microorganisms, particularly certain fungi, have demonstrated the ability to mineralize DDT and its metabolites tandfonline.comnih.gov.

Studies with the white rot fungus Phanerochaete chrysosporium have shown the mineralization of 14C-labelled DDT. In nutrient nitrogen-deficient cultures, approximately 50% of the added DDT was transformed over 30 days, with about 10% being mineralized to CO2. tandfonline.com. Other metabolites, including dicofol, FW-152, and DBP, were also observed tandfonline.com. Another ectomycorrhizal fungus, Xerocomus chrysenteron, was also found to degrade and mineralize DDT. After 45 days, about 55% of the added DDT disappeared from the culture system, with significant differences in the δ13C of released CO2 indicating mineralization nih.gov.

Microbial DDT mineralization is described as a process where DDT and its metabolites are converted into water and carbon dioxide, often influenced by biological organic matter nih.gov. Biologically induced and biologically regulated mineralization are two proposed mechanisms nih.gov. Enzymes like laccases, found in fungi and some bacteria, are implicated in the microbial mineralization process, oxidizing various substrates and reducing molecular oxygen nih.gov.

Enzymatic Mechanisms Underlying Microbial Dichlorodiphenyltrichloroethane (DDT) Biotransformation

Microbial biotransformation of DDT involves enzymatic reactions that convert the parent compound into metabolites with altered physical and chemical properties, potentially leading to reduced toxicity or increased water solubility nih.govmedcraveonline.com.

A major pathway for microbial DDT transformation, particularly under reducing conditions, is reductive dechlorination. This process involves the substitution of an aliphatic chlorine atom with a hydrogen atom, primarily converting DDT to DDD tandfonline.comresearchgate.net. Bacteria and fungi are known to metabolize DDT via this route tandfonline.com.

Under aerobic conditions, an alternative route involving dehydrochlorination can occur, converting DDT to DDE through the loss of hydrogen chloride researchgate.netwikipedia.orgresearchgate.net. The dehydrochlorinase enzyme is involved in this transformation researchgate.net. Certain chlorobiphenyl-degrading bacteria have also been reported to carry out ring cleavage of DDTr (DDT residues) under aerobic conditions tandfonline.comtandfonline.com.

Enzymes are central to pesticide biodegradation, with microorganisms utilizing diverse metabolic pathways researchgate.netmdpi.comredalyc.org. Oxygenases, such as dioxygenases and monooxygenases, are involved in the breakdown of aromatic hydrocarbons and can be crucial for ring cleavage of pollutants mdpi.com. While specific enzymes for each step of DDT degradation are subjects of ongoing research, the enzymatic activity is key to the structural changes observed in DDT and its metabolites during biotransformation nih.govmedcraveonline.comredalyc.org.

Characterization of Dichlorodiphenyltrichloroethane (DDT)-Degrading Microorganisms (Bacteria, Fungi, Algae)

A variety of microorganisms, including bacteria, fungi, and algae, have been identified with the capacity to degrade DDT and its residues tandfonline.comresearchgate.netmdpi.com.

Bacteria: Numerous bacterial species have been reported to metabolize DDT, often through reductive dechlorination to DDD under reducing conditions tandfonline.com. Examples include Escherichia coli, Enterobacter aerogenes, Enterobacter cloacae, Klebsiella pneumoniae, Pseudomonas aeruginosa, Pseudomonas putida, Bacillus sp., and Arthrobacter globiformis tandfonline.commdpi.com. Some bacteria, like strains of chlorobiphenyl-degrading bacteria and Pseudomonas aeruginosa 640x, can also initiate degradation under aerobic conditions, sometimes leading to more complete degradation or mineralization tandfonline.com. A novel bacterium, Stenotrophomonas sp. strain DDT-1, capable of utilizing DDT as a sole carbon and energy source, has also been characterized nih.gov.

Fungi: Ligninolytic fungi, particularly white rot fungi like Phanerochaete chrysosporium, are well-known for their ability to degrade a broad spectrum of persistent compounds, including DDT, often leading to mineralization tandfonline.comtandfonline.comasm.org. Other white rot fungi, such as Pleurotus ostreatus, Phellinus weirii, and Polyporus versicolor, have also shown DDT mineralization capabilities asm.org. Ectomycorrhizal fungi like Xerocomus chrysenteron also contribute to DDT degradation and mineralization nih.gov. Fungi can biotransform pesticides by introducing minor structural changes, making them more susceptible to further bacterial degradation redalyc.org.

Algae: Algae and cyanobacteria have also been shown to metabolize DDT researchgate.netmdpi.comnih.govaidic.it. Studies have demonstrated that various algal species can transform DDT to DDE and DDD nih.gov. In long-term DDT-contaminated soils, viable counts of algae may decline with increasing contamination, and sensitive species can be eliminated, suggesting their potential as bioindicators nih.govaidic.itmdpi.com.

Environmental Factors Influencing Dichlorodiphenyltrichloroethane (DDT) Biodegradation Rates (e.g., soil conditions, microbial community structure, organic matter availability)

The rate and extent of DDT biodegradation are significantly influenced by a range of environmental factors cdc.govmdpi.comherts.ac.ukherts.ac.uknih.govemanresearch.org.

Soil Conditions: Soil properties such as pH, temperature, and moisture content play critical roles mdpi.comemanresearch.orgekb.eg. Anaerobic conditions, such as those found in flooded soils, generally favor the reductive dechlorination of DDT to DDD tandfonline.comresearchgate.nettandfonline.com. Aerobic conditions can lead to the formation of DDE researchgate.net. Temperature can influence the degradation rate; for instance, the degradation rate of DDT by Stenotrophomonas sp. DDT-1 increased with temperature from 15 °C to 35 °C nih.gov. Soil texture and acidity can also affect pesticide adsorption, influencing their bioavailability to microbes ekb.eg.

Organic Matter Availability: The addition of organic matter can enhance DDT degradation in soil tandfonline.comtandfonline.com. Organic matter can serve as a carbon source for microorganisms and can also influence soil structure and water holding capacity, indirectly affecting microbial activity ekb.eg. In some cases, the biotransformation of DDT by microorganisms requires the presence of an alternative carbon source, indicating a co-metabolic process tandfonline.com.

Other factors include the concentration of pollutants, their accessibility to microbial action, aeration, and nutrient levels emanresearch.orgekb.eg. Strategies like biostimulation (adding nutrients or electron acceptors) and bioaugmentation (introducing specialized microbes) can be used to enhance biodegradation by optimizing these environmental factors and microbial activity tandfonline.comemanresearch.org.

Comparative Degradation Kinetics of Dichlorodiphenyltrichloroethane (DDT) Isomers and Metabolites

DDT exists as different isomers, primarily p,p'-DDT and o,p'-DDT, and it degrades into metabolites like DDE and DDD. The degradation kinetics can vary among these compounds cdc.govtandfonline.comwikipedia.orgherts.ac.ukresearchgate.net.

Generally, DDT is considered persistent, with estimated half-lives in soil ranging from 2 to 15 years or even longer depending on conditions cdc.govsid.ir. Its major metabolites, DDE and DDD, are also persistent, and in some cases, more recalcitrant than the parent compound nih.gov.

Studies comparing the toxicity and toxicokinetics of DDT, DDD, and DDE in freshwater amphipods found large differences in toxicity, with DDT being more toxic than DDD and DDE researchgate.net. While this relates to toxicity rather than degradation kinetics directly, it highlights differences in how organisms process these compounds.

The formation of DDD from DDT is often favored under anaerobic conditions, while DDE formation is associated with aerobic conditions researchgate.net. The degradation rates of DDE and DDD in the aquatic environment are reported to be slower than that of DDT cdc.gov.

Some studies indicate isomer-specific differentiation during DDT metabolism in the environment, with the o,p'-isomer of DDE being potentially depleted compared to the p,p'-isomer researchgate.net. However, detailed comparative degradation kinetics across all isomers (including m,m'-DDT) and metabolites under various environmental conditions are complex and can be highly context-dependent, influenced by the specific microbial communities and environmental parameters present.

Formation and Environmental Distribution of Major Metabolites: Dichlorodiphenyltrichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD)

DDE and DDD are the two major metabolites formed from the environmental breakdown of DDT cdc.govcdc.govresearchgate.netresearchgate.netmdpi.comwikipedia.orglabsolu.ca.

Formation: DDE is primarily formed from DDT through dehydrochlorination, a process involving the loss of a hydrogen chloride molecule researchgate.netwikipedia.orgresearchgate.net. This reaction commonly occurs under aerobic conditions and can be mediated by microorganisms or chemical processes like base-catalyzed hydrolysis cdc.govresearchgate.net.

DDD is primarily formed from DDT through reductive dechlorination, where a chlorine atom on the trichloromethyl group is replaced by a hydrogen atom tandfonline.comresearchgate.net. This transformation is typically favored under anaerobic or reducing conditions and is largely mediated by microbial activity tandfonline.comresearchgate.net.

Both DDE and DDD can be further degraded, although often at slower rates than the initial transformation of DDT cdc.govnih.gov.

Environmental Distribution: Due to the extensive historical use of DDT, DDE and DDD are still widely detected in environmental samples, including soil, sediment, water, and animal tissues cdc.govcdc.govwikipedia.org. They are persistent and lipophilic, leading to their accumulation in fatty tissues and biomagnification through food chains cdc.govwikipedia.org.

DDE is often the predominant residue found in some soils and animal tissues, sometimes at higher concentrations than the parent compound DDT tandfonline.comwikipedia.orgcdc.gov. This is attributed to its stability and slower degradation rate compared to DDT and DDD cdc.govwikipedia.org.

DDD is also a common metabolite found in the environment, particularly in anaerobic environments where reductive dechlorination of DDT is prevalent researchgate.net.

Bioaccumulation, Bioconcentration, and Biomagnification in Ecosystems

Mechanisms of Uptake and Retention of Dichlorodiphenyltrichloroethane (DDT) in Biological Tissues

The uptake of DDT and its metabolites by organisms occurs through various routes, including ingestion of contaminated food and direct absorption from the surrounding environment (water, sediment, or soil). inchem.orgwho.intpnas.org For aquatic organisms, uptake from water is generally a more significant pathway, while for terrestrial animals, food is the primary source of exposure. inchem.orgwho.int

Once absorbed, DDT and its metabolites are readily distributed throughout the body via the lymphatic and blood circulation. cdc.govnih.gov Their high lipid solubility (reflected in high log octanol-water partition coefficients) causes them to preferentially partition into and be stored in lipid-rich tissues, such as adipose tissue, liver, and brain. cdc.govcdc.govinchem.orgwho.intnih.gov The concentration of these compounds in tissues is generally proportional to the tissue's lipid content. cdc.govwho.int

The retention of DDT and its stable metabolites in fatty tissues is significant due to their resistance to breakdown. inchem.orgwikipedia.org While some metabolism of DDT occurs, particularly the conversion to DDE and DDD, these metabolites are also persistent and lipophilic. cdc.govinchem.orginchem.orgwikipedia.org The slow elimination rate contributes to their long biological half-lives, allowing them to persist in the body for extended periods, even decades in humans. cdc.govinchem.orgnih.govwikipedia.org

Bioconcentration Factors (BCF) of Dichlorodiphenyltrichloroethane (DDT) in Aquatic Organisms

Bioconcentration Factor (BCF) is a measure of the accumulation of a chemical in an organism from water only, representing the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at equilibrium. cdc.govepa.govup.pt Due to its lipophilic properties, DDT exhibits high bioconcentration in aquatic organisms. cdc.gov

Reported BCF values for DDT in aquatic organisms vary depending on the species, exposure duration, and environmental conditions. Studies have reported a wide range of BCF values for DDT in fish, with estimates reaching up to 100,000. cdc.gov Mussels have shown even higher BCF values, ranging from 4,550 to 690,000, while snails have shown a BCF of 36,000. cdc.gov In rainbow trout, a steady-state BCF of 12,000 has been estimated. cdc.gov

Data Table: Reported Bioconcentration Factors (BCF) for DDT in Aquatic Organisms

Organism TypeReported BCF RangeReference
Fish12,000 - 100,000 cdc.gov
Mussels4,550 - 690,000 cdc.gov
Snails36,000 cdc.gov
Rainbow Trout12,000 (steady-state) cdc.gov
Brine Shrimp248 (for p,p'-DDT) cdc.gov

Note: BCF values can be influenced by various factors including lipid content of the organism and exposure conditions.

Trophic Transfer and Biomagnification of Dichlorodiphenyltrichloroethane (DDT) and its Metabolites through Food Webs

Biomagnification is the process by which the concentration of a persistent chemical increases in organisms at successively higher trophic levels in a food chain. cimi.orgsavemyexams.comwikipedia.org This occurs because organisms at each level consume multiple organisms from lower levels, accumulating the persistent chemicals present in their prey's tissues. cimi.orgwikipedia.org DDT and its metabolites, particularly DDE, are well-documented examples of compounds that biomagnify through food webs due to their persistence and lipid solubility. cimi.orgsavemyexams.comwikipedia.orgcdc.govpnas.orgwikipedia.orgnih.gov

Studies in various ecosystems, including aquatic and terrestrial food chains, have demonstrated the biomagnification of DDT and its derivatives. savemyexams.comwikipedia.orgcdc.govnih.govnih.gov For instance, in a Long Island estuary, DDT concentrations increased significantly from plankton to invertebrates, fish, and fish-eating birds. cdc.gov Concentrations were reported as 0.04 mg/kg in plankton, 0.3 mg/kg in invertebrates, 4.1 mg/kg in fish, and 24 mg/kg in fish-eating birds (whole-body basis). cdc.gov In Lake Michigan, DDE was reported to biomagnify 28.7 times from plankton to fish and 21 times from sediment to amphipods. cdc.gov Research in freshwater ecosystems in Thailand also indicated that DDT and its derivatives accumulate and magnify through the food chain, with the highest residues found in carnivorous fish, which are at the top of the food web in that system. nih.gov

The efficiency of trophic transfer and the degree of biomagnification are influenced by factors such as the lipid content of organisms at different trophic levels and the rate at which the chemical is eliminated or metabolized. cdc.govnih.gov Compounds that are slowly metabolized or excreted are more likely to biomagnify. wikipedia.org

Isomer-Specific Accumulation and Metabolism of Dichlorodiphenyltrichloroethane (DDT) within Organisms

Technical grade DDT is a mixture of different isomers, primarily p,p'-DDT, but also containing o,p'-DDT and smaller amounts of other isomers like o,o'-DDT and m,p'-DDT. These isomers and their metabolites can exhibit differences in their uptake, metabolism, and accumulation within organisms.

While p,p'-DDT is the most abundant isomer in technical DDT and is extensively studied, research has also examined the fate of other isomers, particularly o,p'-DDT. who.intnih.gov Studies indicate that the metabolism of DDT is similar across various species, including humans, rats, mice, and hamsters, with p,p'-DDE being a major and persistent metabolite. cdc.govinchem.orgnih.gov The alternative metabolic route via DDD can lead to more rapid elimination. inchem.orgwho.int

There can be isomer-specific differences in how readily they are metabolized and excreted. For example, o,p'-DDT has been reported to be more readily excreted and less readily stored than p,p'-DDT. who.int Studies in humans have shown that o,p'-DDT is rapidly metabolized and excreted. nih.gov These differences in metabolic rates and persistence can influence the relative proportions of different isomers and their metabolites found in the tissues of exposed organisms over time. The stable metabolite p,p'-DDE is often found at higher tissue concentrations than the parent DDT isomers and DDD. cdc.gov

Ecological Implications of Dichlorodiphenyltrichloroethane (DDT) Accumulation in Apex Predators

The biomagnification of DDT through food webs poses significant ecological risks, particularly to apex predators. savemyexams.comcdc.govwikipedia.orgbioenergyinternational.comdowntoearth.org.in Animals at the top of the food chain, such as birds of prey and marine mammals, accumulate the highest concentrations of DDT and its metabolites in their tissues. cimi.orgwikipedia.orgwikipedia.orgbioenergyinternational.comdowntoearth.org.inbeyondpesticides.orgasiaresearchnews.commarinemammalcenter.org

One of the most well-known ecological impacts of DDT accumulation in apex predators is the effect on bird populations, particularly raptors like bald eagles, peregrine falcons, and ospreys. savemyexams.comwikipedia.orgdowntoearth.org.inbeyondpesticides.orgebsco.comucsc.educup.gr DDE, a major metabolite of DDT, interferes with calcium metabolism in birds, leading to the production of eggs with dangerously thin shells. savemyexams.combeyondpesticides.orgebsco.comcup.gr These thin-shelled eggs are prone to breakage during incubation, resulting in reproductive failure and significant population declines. savemyexams.combeyondpesticides.orgebsco.comcup.gr The widespread use of DDT in the mid-20th century led to precipitous declines in raptor populations across the United States. downtoearth.org.inbeyondpesticides.orgebsco.com Although DDT has been banned in many countries, its persistence means that residues can still be found in the environment and continue to impact bird populations, including endangered species like the California condor, which are exposed through their diet of contaminated marine mammal carcasses. beyondpesticides.orgmarinemammalcenter.org

Marine mammals, as long-lived apex predators, are also susceptible to accumulating high levels of persistent organic pollutants like DDTs. asiaresearchnews.com Studies have shown that marine mammals along the California coast are contaminated with compounds related to DDT. beyondpesticides.org These high concentrations in apex predators raise concerns about potential adverse effects on their health, including reproductive and immunological impacts. asiaresearchnews.commarinemammalcenter.org Killer whales, for example, are prone to accumulating high levels of DDTs, which are known as endocrine disruptors and can potentially affect reproduction and immunity. asiaresearchnews.com

The continued presence and biomagnification of DDT and its metabolites highlight the long-lasting ecological consequences of persistent organic pollutants, even decades after their use has been restricted or banned. bioenergyinternational.comdowntoearth.org.inbeyondpesticides.orgcup.gr

Ecotoxicological Effects and Underlying Mechanisms

Toxicity Mechanisms of Dichlorodiphenyltrichloroethane (DDT) in Aquatic Invertebrates and Fish

DDT is highly toxic to aquatic organisms, including invertebrates and fish. The acute and long-term toxicities vary among species, with early developmental stages generally being more sensitive than adults. Long-term effects can occur at concentrations significantly lower than those causing acute toxicity. who.int For aquatic invertebrates, toxic effects observed at concentrations as low as 0.3 µ g/litre include impaired reproduction and development, cardiovascular modifications, and neurological changes. who.int

In fish, DDT is also highly toxic, with 96-hour LC50 values ranging from 1.5 to 56 µ g/litre depending on the species. who.int Smaller fish are typically more susceptible than larger individuals of the same species. who.int The toxicity of DDT to fish can also be influenced by temperature, with an increase in temperature decreasing toxicity. who.int DDT and its derivatives can influence fish behavior, with studies showing that goldfish exposed to 1 µ g/litre exhibit hyperactivity. who.int Changes in the feeding behavior of young fish have also been reported at DDT levels commonly found in nature. who.int

The primary mechanism of DDT toxicity in insects involves interference with normal nerve impulses, causing nerve cells to repeatedly generate impulses, leading to tremors. orst.edu In humans and other animals, DDT can similarly disrupt nervous system function by altering ion channels and neurotransmitter activity, resulting in abnormal neural activity. ontosight.ai Cellular respiration may also be a main toxic target of DDT, with reports of effects on ATPase. who.int While the toxicity of the metabolites DDD and DDE has been less extensively studied in aquatic organisms compared to DDT, available data suggest they are generally less toxic than the parent compound to species like rainbow trout and bluegill sunfish. who.int

DDE-Induced Eggshell Thinning in Avian Species: Mechanistic Research

One of the most well-documented and significant ecotoxicological effects of DDT, specifically its metabolite DDE, is eggshell thinning in avian species, particularly birds of prey. orst.edusvdcdn.com This phenomenon contributed significantly to the decline of various bird populations. svdcdn.com DDE causes eggshell thinning, making eggs more susceptible to fracturing and leading to reproductive failure. orst.edusvdcdn.com

While the link between DDE exposure and eggshell thinning is well-established, the exact mechanism remains unclear. orst.edusvdcdn.comnih.gov Experiments have confirmed that DDE and DDD reduce the reproductive success of birds of prey through eggshell thinning, likely caused by endocrine disruption in the shell-producing gland. royalsocietypublishing.org Predaceous birds are more sensitive to DDE than gallinaceous birds. orst.edu For example, American Kestrels fed low doses of DDE (0.3 to 10 mg/kg) produced thinly-shelled eggs, while Japanese quail (gallinaceous) showed no substantial eggshell thinning even at higher doses (125 mg/kg). orst.edu

Despite extensive research, the precise molecular mechanisms by which DDE interferes with calcium metabolism and deposition in the eggshell gland are still under investigation.

Neurodevelopmental and Behavioral Alterations in Wildlife Exposed to Dichlorodiphenyltrichloroethane (DDT)

Exposure to DDT and its metabolites can lead to neurodevelopmental and behavioral alterations in wildlife. The developing nervous system is particularly vulnerable to toxic chemical exposures, and even low levels of exposure during sensitive life stages can cause permanent brain injury. nih.gov

Studies have linked early-life exposures to DDT to adverse effects on neurodevelopment and behavior in various species. In fish, parental exposure to DDT has been shown to affect the behavior of larvae, impacting responses to stimuli and swimming activity. mdpi.com For instance, larvae of Atlantic croaker (Micropogonias undulatus) from parents exposed to DDT in their diet showed altered responses to visual and vibratory stimuli, as well as changes in routine swimming activity. mdpi.com

In mammals, laboratory animals exposed to single or multiple doses of DDT can develop hyperexcitability, tremors, incoordination, and convulsions, indicating effects on the nervous system. orst.edu DDT works by disrupting the normal function of the nervous system by interfering with nerve impulses, leading to repetitive body tremors in exposed animals. orst.eduontosight.ai

Research in embryonic zebrafish has demonstrated that exposure to DDT can induce tremor-like behavior and neurotoxicity during developmental stages. researchgate.net These studies suggest that embryonic exposure to DDTs can lead to asymptomatic animals upon completion of neurodevelopment but with increased sensitivity to other neurotoxic agents later in life. researchgate.net

Endocrine Disrupting Potentials and Mechanisms of Dichlorodiphenyltrichloroethane (DDT) and its Metabolites in Wildlife

DDT and its metabolites, particularly DDE and DDD, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the endocrine systems of wildlife through various mechanisms. svdcdn.comnih.govresearchgate.netnih.gov EDCs can mimic or interfere with the action of natural hormones, disrupting physiological processes regulated by the endocrine system. openbiotechnologyjournal.com

DDT and its metabolites have been shown to interact with vertebrate estrogen receptors (ERs). researchgate.net While p,p'-DDE has limited ability to bind to the estrogen receptor, it can bind strongly to the androgen receptor and inhibit androgen receptor action. openbiotechnologyjournal.com This anti-androgenic effect is considered a significant mechanism by which DDE exerts adverse effects on wildlife, particularly observed in male alligators in contaminated environments. nih.govopenbiotechnologyjournal.com

DDT and its metabolites can also alter sex hormone metabolism, potentially reducing the availability of testosterone (B1683101) to tissues. openbiotechnologyjournal.com The two main mechanisms of endocrine disruption by DDT derivatives are considered to be agonistic effects at estrogen receptors and antagonistic effects at androgen receptors. oup.com

Beyond steroid hormones, DDT and its metabolites can disrupt other endocrine axes. For example, DDT has been shown to disrupt thyroid hormone economy by increasing the peripheral metabolism of thyroid hormones. openbiotechnologyjournal.com Xenobiotic compounds like DDT can interfere with the biosynthesis and secretion of thyroid hormones at various steps. openbiotechnologyjournal.com Studies on juvenile alligators from a DDT-contaminated lake showed elevated plasma thyroid hormone levels compared to those from a less contaminated area. openbiotechnologyjournal.com

Furthermore, o,p'-DDD, a metabolite of DDT, can specifically inhibit the production of glucocorticoids in the adrenal glands by inhibiting key enzymes, potentially leading to adrenal dysfunction. cambridge.org DDT has also been hypothesized to have corticosterone-like action in some amphibians. openbiotechnologyjournal.com

Molecular dynamics simulations have provided insights into the interaction mechanisms of DDT and its analogs with estrogen receptors. These studies indicate that minor structural differences in DDT analogs can lead to different binding modes and affect conformational changes in estrogen receptors, highlighting multiple mechanisms of endocrine disruption. nih.govresearchgate.net

Advanced Analytical Methodologies for Environmental Monitoring

Sample Preparation Techniques for Dichlorodiphenyltrichloroethane (DDT) Residues in Complex Environmental Matrices

Analyzing DDT residues in environmental matrices such as water, soil, sediment, and biological tissues presents significant challenges due to the complex nature of these samples and the typically low concentrations of the target analytes. Effective sample preparation is a critical initial step to isolate and concentrate the analytes while removing interfering substances that could compromise the analytical measurement researchgate.netpreprints.org.

Common sample preparation techniques for DDT and other organochlorine pesticides (OCPs) include extraction methods tailored to the matrix. For solid matrices like soil, sediment, and tissues, techniques such as Soxhlet extraction, ultrasonic assisted solvent extraction, and pressurized liquid extraction (PLE) are frequently employed preprints.orglcms.czaimspress.com. Soxhlet extraction, while traditional, is effective for exhaustive extraction lcms.cz. Ultrasonic extraction offers a simpler and faster alternative aimspress.com. PLE uses elevated temperature and pressure to enhance extraction efficiency preprints.org.

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used researchgate.netpreprints.org. SPE is particularly popular due to its reduced solvent consumption and potential for automation researchgate.netpreprints.org. These extraction steps are often followed by cleanup procedures to further remove matrix co-extractives. Common cleanup techniques include gel permeation chromatography (GPC), silica (B1680970) gel chromatography, Florisil chromatography, and solid-phase cartridge techniques lcms.czepa.gov. These steps are essential to minimize matrix effects and prevent damage to the analytical instrumentation.

The choice of sample preparation method is influenced by the analyte's properties, the matrix complexity, and the required detection limit preprints.org. The goal is to achieve high and consistent recovery of the target compounds, including various DDT isomers like M,m'-DDT if present, typically ranging from 70% to 120% depending on the analytical guidelines preprints.org.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) for Dichlorodiphenyltrichloroethane (DDT) and Metabolite Quantification

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) is a powerful and widely used technique for the identification and quantification of DDT isomers, including this compound, and their metabolites in environmental samples epa.govnih.govnih.gov. HRGC provides excellent chromatographic separation, allowing for the resolution of closely related isomers like p,p'-DDT and o,p'-DDT, and enabling the differentiation of other potential DDT isomers such as this compound from the technical mixture wikipedia.org.

Coupling HRGC with HRMS provides high sensitivity and selectivity through the detection of specific ions at high mass resolution epa.govnih.gov. This high resolving power helps to distinguish the target analytes from interfering compounds with similar nominal masses, which is particularly important in complex environmental matrices epa.gov. HRMS operating in selected ion monitoring (SIM) mode allows for the sensitive detection of target ions characteristic of DDT isomers and metabolites.

Studies have utilized HRGC/HRMS to measure DDT and its metabolites in various environmental compartments, including seawater, sediment, soil, moss, and lichen nih.govnih.gov. The technique allows for the simultaneous determination of multiple OCPs, providing a comprehensive profile of contamination nih.gov. The high sensitivity of HRGC/HRMS is crucial for quantifying these persistent pollutants which are often present at trace levels mdpi.com.

Quality Assurance and Quality Control Protocols in Dichlorodiphenyltrichloroethane (DDT) Environmental Analysis

Robust Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to ensuring the reliability, accuracy, and defensibility of environmental data for DDT analysis standardmethods.orgwa.govct.govnj.gov. A comprehensive quality management system (QMS) is essential for laboratories performing environmental analysis standardmethods.org.

Specific QC checks for organochlorine pesticides like DDT may include monitoring for analyte breakdown, such as the breakdown of DDT to DDE or DDD, which can occur during GC analysis standardmethods.orgepa.gov. Acceptance criteria for these QC samples and checks are established based on the intended use of the data and regulatory requirements ct.govnj.gov. Adherence to documented standard operating procedures (SOPs) and regular calibration of instrumentation are also critical components of QA/QC standardmethods.orgwa.gov. Data quality assessment (DQA) and data usability evaluation (DUE) are processes used to assess the quality of the analytical data and determine if it is suitable for its intended purpose ct.govnj.gov.

Development of Novel Spectroscopic and Chromatographic Techniques for Dichlorodiphenyltrichloroethane (DDT) Detection

While HRGC/HRMS is a well-established technique, ongoing research explores novel spectroscopic and chromatographic techniques to enhance the detection and quantification of DDT and its isomers, potentially offering improvements in sensitivity, speed, or reduced solvent consumption.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (LC-HRMS), is gaining traction for the analysis of various organic contaminants, including some pesticides and their metabolites, especially those that may be less volatile or thermally labile than the parent DDT molecule mdpi.comacs.org. While DDT itself is well-suited for GC, LC-MS can be advantageous for analyzing more polar metabolites or for multi-class pesticide analysis. LC-HRMS offers high resolving power and accurate mass measurements, aiding in the identification and confirmation of analytes in complex matrices acs.org.

Advancements in sample preparation techniques, such as miniaturization and automation, coupled with modern chromatographic and spectroscopic detectors, continue to push the limits of detection and improve sample throughput researchgate.netpreprints.org. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being adapted for pesticide analysis in various matrices, offering simpler and faster alternatives to traditional methods preprints.org.

Environmental Management and Remediation Strategies

International Regulatory Frameworks and Conventions Pertaining to Dichlorodiphenyltrichloroethane (DDT) (e.g., Stockholm Convention)

Dichlorodiphenyltrichloroethane (DDT) is recognized globally as a persistent organic pollutant (POP) due to its longevity in the environment, potential for long-range transport, and accumulation in the fatty tissues of organisms, including humans. iisd.orgwikipedia.org Concerns over its adverse effects on human health and the environment led to international regulatory actions. The Stockholm Convention on Persistent Organic Pollutants, which entered into force in 2004, is a key international treaty that aims to protect human health and the environment from POPs. iisd.orgstate.gov

DDT is listed in Annex B of the Stockholm Convention, restricting its production and use. state.govpops.int The Convention permits the use of DDT only for disease vector control, specifically when locally safe, effective, and affordable alternatives are unavailable, and strictly in accordance with World Health Organization (WHO) recommendations and guidelines. pops.intwho.int Parties to the Convention that produce or use DDT for disease vector control are required to notify the Secretariat and report on the conditions of such use every three years using a dedicated questionnaire. pops.int The Conference of the Parties (COP), in consultation with WHO, evaluates the continued need for DDT for vector control during its regular meetings, informed by assessments from the DDT Expert Group. pops.int Efforts are underway to find alternatives to DDT for disease vector control, with initiatives like the Global Alliance for the development and deployment of alternatives. pops.intbrsmeas.org

Bioremediation Approaches for Dichlorodiphenyltrichloroethane (DDT)-Contaminated Sites

Bioremediation, which utilizes microorganisms or plants to degrade or remove contaminants, offers a potentially environmentally friendly and cost-effective approach for treating DDT-contaminated sites. nih.govslu.sedergipark.org.trcluin.org DDT and its main residues, dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD), biodegrade slowly in soil and water. nih.gov Various strategies are being explored to enhance this process. nih.gov

Bioaugmentation and Biostimulation Strategies for Enhanced Degradation

Bioaugmentation involves introducing specific microorganisms with the capability to degrade DDT into contaminated areas to enhance the degradation process. nih.govslideshare.net This approach relies on the survival and growth of the inoculated strains or the spread of their catabolic genes within the native microbial population. frontiersin.org However, the effectiveness of cell bioaugmentation can be limited by the survival and dispersal of the introduced bacteria in the soil matrix. frontiersin.org

Biostimulation, on the other hand, focuses on modifying the environmental conditions to promote the growth and activity of indigenous microorganisms already present at the contaminated site that are capable of DDT remediation. nih.govslideshare.net This can involve optimizing factors such as nutrients, pH, temperature, moisture, and oxygen availability. nih.gov The addition of organic matter and flooding of soil have been shown to enhance DDT degradation. nih.gov Both bioaugmentation and biostimulation can be used in combination to optimize the efficiency of DDT degradation. nih.gov

Phytoremediation Potential for Dichlorodiphenyltrichloroethane (DDT) Contamination

Phytoremediation is a sustainable technology that leverages the ability of plants to remove or break down organic and inorganic contaminants from the environment. scielo.org.mxmedigraphic.com Plants can play a role in the phytoextraction and biodegradation of DDT. ufl.edu Studies have investigated the potential of various plant species, such as Ricinus communis (castor bean) and Brassica juncea, for the phytoremediation of DDT-contaminated soils. ufl.edutandfonline.com Phytoremediation can be enhanced by the presence of rhizospheric microorganisms that assist in nutrient transport and can also degrade organic compounds like DDT. scielo.org.mxmedigraphic.com Research indicates that plants can take up DDT and its metabolites, and different plant genotypes show varying abilities in accumulating these compounds. ufl.edumdpi.com

Engineered Bioremediation Systems and their Efficacy

Engineered bioremediation systems involve designed approaches to enhance the biodegradation of contaminants. These systems can be implemented in situ or ex situ. cluin.orgnih.gov Examples include bioreactors, which can be used for slurry-phase treatment of contaminated solids under aerobic or anaerobic conditions with controlled addition of amendments. cluin.org Aerobic processes typically degrade organic compounds to less toxic substances like CO2 and water, while anaerobic processes can involve reductive dechlorination. epa.gov While bioremediation, including engineered systems, is considered a promising technology, its effectiveness can be influenced by factors such as the bioavailability of the contaminant and the presence of suitable microbial strains. researchgate.netresearchgate.net Research continues to explore and optimize engineered systems for DDT remediation.

Monitoring and Assessment of Dichlorodiphenyltrichloroethane (DDT) Residue Decline in Environmental Compartments Post-Regulation

Following restrictions and bans on the use of DDT in many countries, monitoring and assessment efforts have been crucial in tracking the decline of its residues in various environmental compartments. The Stockholm Convention's Global Monitoring Plan (GMP) plays a vital role in monitoring POPs, including DDT, in different regions globally. slu.seunep.org

Studies have shown a decline in DDT levels in the environment and in organisms after its use was discontinued. cdc.govepa.gov For instance, concentrations of DDT in lake sediments in the United States decreased significantly between 1965 and 1994. cdc.gov Similarly, levels in sea lions showed a substantial decrease over a period. cdc.gov Market Basket Surveys in the United States demonstrated a notable decline in DDT levels in food from 1965 to 1975. cdc.gov More recent global studies under the UNEP have also indicated a decline in the levels of DDT in human milk samples since 2004, attributing this trend to regulatory actions. unep.orgdowntoearth.org.in However, despite these declines, DDT and its metabolites persist in the environment and can still be detected in various media, including air, water, soil, food, and human tissues, particularly in areas where it was used intensively or more recently. unep.orgcdc.govnih.govnih.govnih.gov Monitoring data from different regions, such as East Asia, have shown declining trends in atmospheric DDT concentrations, reflecting efforts to eliminate its production and use under the Stockholm Convention. nih.gov

Challenges and Future Perspectives in Dichlorodiphenyltrichloroethane (DDT) Environmental Remediation

Despite regulatory efforts and observed declines in some areas, challenges remain in the environmental remediation of DDT. Its persistence, lipophilicity, and tendency to bioaccumulate and biomagnify in the food chain continue to pose risks to ecosystems and human health. wikipedia.orgnih.govnih.gov Historical widespread use has resulted in significant contamination of soil and sediments in many areas. slu.semdpi.com The slow biodegradation rate of DDT and its persistent metabolites like DDE and DDD presents a challenge for effective remediation. nih.govdergipark.org.trresearchgate.net Ageing and sequestration of DDT in soil can also reduce its bioavailability to microorganisms, further hindering bioremediation efforts. researchgate.net

Developing and implementing cost-effective and universally applicable remediation technologies remains a significant challenge. cluin.orgrsc.org While bioremediation approaches like bioaugmentation, biostimulation, and phytoremediation show promise, their efficiency can be limited by environmental factors and the complex nature of contaminated sites. slideshare.netfrontiersin.orgmdpi.comresearchgate.net The formation of potentially toxic metabolites during degradation processes also needs careful consideration. researchgate.net

Future perspectives in DDT environmental remediation focus on several key areas. Continued research is needed to identify and develop more efficient microbial strains and plant species for enhanced biodegradation and phytoremediation. nih.govmdpi.comresearchgate.net Optimizing bioremediation strategies through a better understanding of microbial degradation pathways and the factors influencing them is crucial. nih.govdergipark.org.tr Exploring novel approaches, including the use of genetically engineered microorganisms and integrated remediation techniques combining different methods, holds potential. researchgate.netfrontiersin.org Addressing the challenges of bioavailability through techniques like the addition of chelators or surfactants is also an area of ongoing research. researchgate.netresearchgate.net Furthermore, strengthening international cooperation, improving monitoring networks, and ensuring the sound management of remaining DDT stockpiles and contaminated sites are essential for minimizing future environmental and health risks. state.govunep.orgnih.gov The development and widespread adoption of safe and effective alternatives to DDT for disease vector control are also critical for ultimately phasing out its use and preventing further contamination. pops.intbrsmeas.orgnih.gov

Research Gaps and Future Academic Directions

Elucidation of Specific Environmental Fates and Ecotoxicological Impacts of Minor Dichlorodiphenyltrichloroethane (DDT) Isomers like M,m'-DDT

The environmental fate and ecotoxicological impacts of the major DDT isomers (p,p'-DDT and o,p'-DDT) and their primary metabolites (DDE and DDD) have been extensively studied due to their widespread historical use and persistence. wikipedia.orgcdc.gov However, the specific environmental pathways and effects of minor isomers such as this compound are not well-documented. Research gaps exist in understanding how this compound partitions between different environmental compartments (soil, water, air, sediment), its persistence, and its degradation pathways under various environmental conditions. wikipedia.orgresearchgate.netmdpi.com While DDT compounds are known for their persistence and bioaccumulation, the rates and extent of these processes for this compound specifically are largely unknown. wikipedia.org

Future research needs to focus on targeted studies to determine the Henry's Law constant, octanol-water partition coefficient (Kow), and soil adsorption coefficient (Koc) for this compound to accurately model its environmental distribution. researchgate.net Furthermore, investigations into its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation by microorganisms, are crucial for understanding its persistence in different ecosystems. wikipedia.orgresearchgate.netmdpi.com

The ecotoxicological impacts of this compound on various organisms also represent a significant research gap. While DDT and its major metabolites are known to be toxic to a wide range of aquatic and terrestrial organisms and can biomagnify through food chains, the specific sensitivity and responses of different species to this compound exposure are not well-characterized. wikipedia.org Studies are needed to determine acute and chronic toxicity levels, potential for bioaccumulation and biomagnification, and endocrine disruption potential specific to this compound. wikipedia.orgnih.gov Comparative studies assessing the ecotoxicity of this compound relative to the more studied isomers would provide valuable context for its environmental risk.

Limited data exist on the environmental occurrence and concentrations of this compound. While studies report on total DDTs or focus on the major isomers, isomer-specific monitoring data for minor components are scarce. researchgate.net Future monitoring efforts should include analytical methods capable of quantifying minor isomers to better understand their presence and distribution in the environment.

Advanced Understanding of Molecular Mechanisms in Dichlorodiphenyltrichloroethane (DDT) Biotransformation

The biotransformation of DDT isomers in organisms and the environment is a complex process involving various enzymes and metabolic pathways. mdpi.comasm.org While the dehydrochlorination of p,p'-DDT to p,p'-DDE and the reductive dechlorination to p,p'-DDD are well-known pathways, the molecular mechanisms involved in the biotransformation of minor isomers like this compound are not fully elucidated. wikipedia.orgresearchgate.net

Research gaps include identifying the specific enzymes responsible for metabolizing this compound in different organisms (e.g., bacteria, fungi, invertebrates, vertebrates) and understanding the genes encoding these enzymes. mdpi.comasm.orgnih.gov Studies are needed to investigate the metabolic pathways that this compound undergoes, including potential hydroxylation, conjugation, or other transformation reactions. mdpi.com Understanding these mechanisms at a molecular level is essential for predicting the persistence and potential toxicity of its transformation products.

Further research could utilize advanced techniques such as metabolomics and transcriptomics to identify biomarkers of exposure and effect related to this compound and to gain deeper insights into the cellular and molecular responses to its presence. nih.gov Investigating how microbial communities in soil and water contribute to the degradation or transformation of this compound is also a critical area for future study. asm.org The influence of environmental factors (e.g., temperature, pH, oxygen availability) on the rates and pathways of this compound biotransformation also requires further investigation.

Development of Integrated Modeling Approaches for Predicting Dichlorodiphenyltrichloroethane (DDT) Dynamics in Complex Ecosystems

Predicting the environmental dynamics of DDT and its metabolites in complex ecosystems is challenging due to the interplay of various transport, transformation, and bioaccumulation processes. researchgate.netroyalsocietypublishing.orglibretexts.org While multimedia fate and transport models exist for persistent organic pollutants, their application to minor DDT isomers like this compound is limited by the lack of isomer-specific parameters. researchgate.net

A significant research gap lies in developing and validating integrated modeling approaches that can accurately predict the behavior of minor DDT isomers in various environmental compartments and across different trophic levels. researchgate.netroyalsocietypublishing.org This requires incorporating isomer-specific physical-chemical properties, degradation rates, and bioaccumulation parameters into existing or new models. researchgate.net

Future research should focus on developing spatially and temporally explicit models that can account for the heterogeneity of environmental conditions and the complexity of ecological interactions. royalsocietypublishing.orgmdpi.com This includes improving the representation of processes such as volatilization from surfaces, leaching to groundwater, and uptake by plants and organisms for minor isomers. wikipedia.orgmdpi.com

The development of coupled human-environment models could also provide a more holistic understanding of the dynamics of DDT compounds, including minor isomers, by integrating human activities (e.g., historical use, potential re-release) with environmental processes. royalsocietypublishing.org Addressing uncertainties in model parameters, particularly for minor isomers, through techniques like Monte Carlo simulations and Bayesian updating, is crucial for improving the reliability of predictions. researchgate.net

Comparative Environmental Risk Assessments of Dichlorodiphenyltrichloroethane (DDT) with Emerging Persistent Organic Pollutants

As new chemicals are introduced and detected in the environment, there is a growing need to assess their potential risks relative to legacy pollutants like DDT. nih.govpops.int Comparative environmental risk assessments provide a framework for prioritizing chemicals of concern and informing regulatory decisions. pops.intacs.org

Future research should focus on developing methodologies for comparing the environmental risks of a diverse range of chemicals, including minor DDT isomers, based on their persistence, bioaccumulation potential, and toxicity. pops.intacs.orgrsc.org This requires standardized approaches for data collection, hazard assessment, and exposure estimation for a wide array of contaminants.

Methodological Innovations in Isomer-Specific Dichlorodiphenyltrichloroethane (DDT) Analytics and Environmental Forensics

Accurate and sensitive analytical methods are essential for studying the environmental fate, transport, and impacts of DDT isomers. sustainability-directory.comnih.gov While gas chromatography-mass spectrometry (GC-MS) and gas chromatography-electron capture detection (GC-ECD) have been widely used for DDT analysis, achieving isomer-specific separation and quantification, particularly for minor isomers at low environmental concentrations, can be challenging. nih.govresearchgate.net

A significant research gap lies in developing methodological innovations for the isomer-specific analysis of minor DDT isomers like this compound in complex environmental matrices (e.g., soil, sediment, water, biota). sustainability-directory.comnih.gov This includes improving sample extraction and clean-up procedures to minimize matrix interference and enhance the recovery of minor isomers. nih.gov

Future research should explore advanced chromatographic techniques with higher separation power to resolve closely related isomers. sustainability-directory.comresearchgate.net The application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) could improve the sensitivity and selectivity of detection, allowing for the accurate quantification of minor isomers at trace levels. nih.gov

Methodological innovations are also needed in environmental forensics to utilize isomer ratios and profiles as fingerprints for source identification and to differentiate between inputs from technical DDT, dicofol, or other sources. researchgate.netmdpi.com Developing compound-specific isotope analysis (CSIA) techniques for minor DDT isomers could provide valuable insights into their transformation pathways and sources in the environment. mdpi.com Validating these new analytical methods and ensuring their interlaboratory comparability are crucial for generating reliable environmental data.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available
p,p'-DDT3036
o,p'-DDT13089
p,p'-DDE3035
o,p'-DDE124060
p,p'-DDD3034
o,p'-DDD8296
m,p'-DDT20328

Illustrative Data Gap Table: Environmental Occurrence of DDT Isomers

This table illustrates the typical focus on major DDT isomers in environmental monitoring studies, highlighting the comparative lack of specific data for minor isomers like this compound.

IsomerTypical Presence in Environmental SamplesSpecific Quantitative Data for this compoundResearch Need
p,p'-DDTCommonly detectedAbundantOngoing monitoring, source apportionment
o,p'-DDTCommonly detectedModerateIsomer-specific fate and effects
p,p'-DDEOften the dominant metaboliteAbundantPersistence, bioaccumulation, toxicity
o,p'-DDEDetectedLimitedFate and effects of this metabolite
p,p'-DDDDetectedModerateFormation pathways, persistence, toxicity
o,p'-DDDDetectedLimitedFormation pathways, persistence, toxicity
This compound Likely present (trace) Very Limited/Scarce Occurrence, fate, toxicity, transformation

Q & A

Q. How can researchers resolve analytical interference from co-eluting contaminants when quantifying this compound in complex matrices (e.g., biological tissues)?

  • Methodological Answer : Apply matrix-matched calibration curves to correct for matrix effects. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. For persistent interference, employ post-column derivatization or online sample cleanup (e.g., turbulent flow chromatography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.